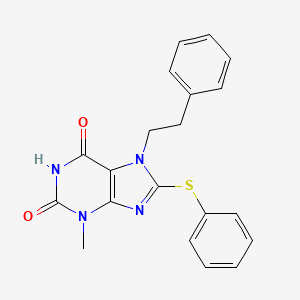

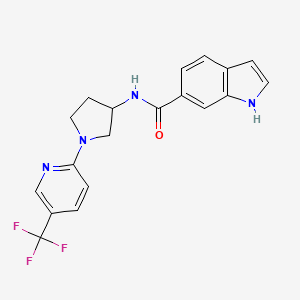

3-methyl-7-phenethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-phenethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione, also known as Methylphenidate, is a central nervous system stimulant that is widely used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a potent psychostimulant that increases the levels of dopamine and norepinephrine in the brain.

Scientific Research Applications

Synthesis and Derivative Formation

3-Methyl-7-phenethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione is a compound that can be derived from purine derivatives. The synthesis of purine derivatives involves a variety of chemical reactions, including the cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene, leading to the formation of various substituted furans, pyrroles, thiophenes, and related derivatives (Yin et al., 2008). This process involves a domino reaction that includes reduction and Paal-Knorr furan synthesis, demonstrating the compound's potential as an intermediate in synthesizing complex organic molecules.

Interaction Patterns and Potential Pharmaceutical Relevance

The complex interaction patterns of methylxanthines, which are structurally related to purine derivatives, have been extensively studied. These interactions include hydrogen bonds and π-π stacking interactions, which are crucial for recognizing and binding biological targets (Latosinska et al., 2014). Understanding these interaction patterns can provide insights into the potential pharmaceutical applications of 3-methyl-7-phenethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione, especially in the design of receptor ligands with specific pharmacological effects.

Electrocatalytic Properties and Applications

The electrocatalytic properties of compounds related to 3-methyl-7-phenethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione have been investigated, showing potential for applications in oxygen evolution reactions. Heteroleptic Ni(ii) complexes, for example, have shown significant activity in this area, indicating the potential of purine derivatives in catalysis and energy conversion technologies (Anamika et al., 2020).

properties

IUPAC Name |

3-methyl-7-(2-phenylethyl)-8-phenylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-23-17-16(18(25)22-19(23)26)24(13-12-14-8-4-2-5-9-14)20(21-17)27-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOBLNQPGDKFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=CC=CC=C3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-phenethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)

![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2944046.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)

![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B2944050.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2944054.png)

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2944058.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2944061.png)